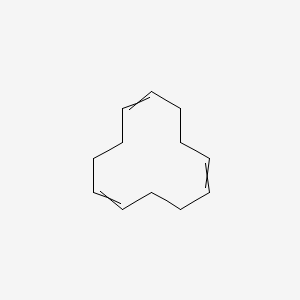

Cyclododeca-1,5,9-triene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

706-31-0 |

|---|---|

Fórmula molecular |

C12H18 |

Peso molecular |

162.27 g/mol |

Nombre IUPAC |

(1Z,5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+ |

Clave InChI |

ZOLLIQAKMYWTBR-RYMQXAEESA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

SMILES isomérico |

C1/C=C/CC/C=C\CC/C=C/C1 |

SMILES canónico |

C1CC=CCCC=CCCC=C1 |

Punto de ebullición |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

Densidad |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

Punto de inflamación |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Descripción física |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Sinónimos |

(1Z,5E,9E)-Cyclododecatriene; (E,E,Z)-1,5,9-Cyclododecatriene; (Z,E,E)-1,5,9-Cyclododecatriene; 1-cis-5-trans-9-trans-Cyclododecatriene; cis,trans,trans-1,5,9-Cyclododecatriene |

Presión de vapor |

0.08 [mmHg] |

Origen del producto |

United States |

Synthetic Pathways and Methodologies for Cyclododeca 1,5,9 Triene Isomers

Catalytic Cyclotrimerization of 1,3-Butadiene (B125203)

The cyclotrimerization of 1,3-butadiene is a cornerstone of industrial organic synthesis, providing access to the 12-membered ring structure of CDT. The reaction involves the catalyzed assembly of three butadiene molecules. The selection of the catalyst is critical as it dictates the isomeric composition of the final product.

Nickel-based catalysts are instrumental in the synthesis of specific CDT isomers. nih.gov The initial discovery of CDT formation was as a byproduct in the nickel-catalyzed cyclooligomerization of butadiene. acs.orgacs.org So-called "naked nickel" or ligand-free nickel(0) catalysts can cyclotrimerize butadiene to produce the all-trans isomer of CDT. core.ac.ukmpg.de The selectivity of these nickel-based systems can be steered by the addition of ligands. For instance, in the absence of phosphine (B1218219) ligands, nickel(0) catalysts favor the formation of cyclododeca-1,5,9-triene (B165249) derivatives. However, the introduction of phosphine or phosphite (B83602) ligands at a 1:1 ratio to nickel can shift the selectivity towards the formation of cyclooctadiene (COD) and vinylcyclohexene (B1617736) (VCH). core.ac.uk

The catalytic activity of nickel-based systems is also influenced by the reaction conditions. For nickel-catalyzed reactions, a temperature range of 60 to 120°C is preferred. google.com These systems are typically prepared by reducing a nickel salt with an aluminum alkyl in a hydrocarbon solvent. nih.gov

Titanium-based catalysts, particularly those derived from titanium tetrachloride (TiCl₄) in combination with an organoaluminum co-catalyst like ethylaluminum sesquichloride (EASC), are widely used for the commercial synthesis of CDT. acs.org These catalysts predominantly yield the (1Z,5E,9E)- or cis,trans,trans-isomer of CDT, which is a key precursor for the production of nylon-12. nih.govwikipedia.org

The stereoselective outcome of titanium-catalyzed cyclotrimerization is influenced by various factors. The molar ratio of the co-catalyst to the titanium compound, the concentration of the catalyst, and the reaction temperature all have a significant impact on the selectivity towards CDT. Studies have shown that a titanium complex catalyst combined with a diamine can achieve over 90% selectivity for CDT. researchgate.net Furthermore, the specific type of diamine and the Ti/diamine ratio can influence the ratio of t,t,t-CDT to t,t,c-CDT isomers. researchgate.net Optimal conditions for maximizing CDT selectivity have been identified, for instance, a molar ratio of EASC:Ti of 14.8, a TiCl₄ concentration of 12.7 mmol/dm³, and a temperature of 54.6°C can lead to 100 mol% selectivity. The reaction temperature for titanium-catalyzed systems is generally kept between 30 and 75°C. google.com

Alongside nickel and titanium, chromium-based catalysts are also employed in the cyclotrimerization of butadiene to produce CDT. nih.gov Similar to nickel-based systems, chromium catalysts tend to favor the formation of the all-trans isomer of CDT. nih.gov The catalysts are typically prepared by the reduction of a chromium salt with an aluminum alkyl in a hydrocarbon solvent. nih.gov While less detailed information is available compared to nickel and titanium systems, their use represents an alternative pathway to specific CDT isomers.

The efficiency and selectivity of the cyclotrimerization reaction are profoundly influenced by the co-catalysts and ligand systems employed. Organoaluminum compounds, such as ethylaluminum sesquichloride (EASC) and triethylaluminum, are common co-catalysts used with titanium and nickel catalysts. vulcanchem.com The molar ratio of the organoaluminum compound to the transition metal is a critical parameter affecting both the reaction rate and the selectivity.

In nickel-based systems, the presence and nature of ligands are crucial for controlling the product distribution. While ligand-free nickel catalysts produce CDT, the addition of phosphine ligands directs the reaction towards the formation of eight-membered rings like cyclooctadiene. core.ac.uk

For titanium-based systems, the use of diamine ligands in conjunction with titanium complexes has been shown to enhance selectivity for CDT. researchgate.net The structure of the ligand can also fine-tune the isomeric ratio of the resulting CDT. researchgate.net For example, (η6-Benzene)bis(dichloroalanedi-μ-chloro)titanium(II) and its bromo analogue catalyze the cyclotrimerization of butadiene to (Z,E,E)-1,5,9-cyclododecatriene with high selectivity. researchgate.net

| Catalyst System | Predominant Isomer | Co-catalyst/Ligand Influence |

| Nickel-Based | all-trans-CDT | Ligand-free systems favor CDT. Phosphine/phosphite ligands promote COD/VCH formation. core.ac.uk |

| Titanium-Based | cis,trans,trans-CDT | Ethylaluminum sesquichloride (EASC) is a common co-catalyst. acs.org Diamine ligands can enhance selectivity. researchgate.net |

| Chromium-Based | all-trans-CDT | Typically used with an aluminum alkyl co-catalyst. nih.gov |

Chromium-Based Catalytic Systems in CDT Synthesis

Industrial Scale Production Processes and Technological Advancements

The industrial synthesis of CDT has been a commercial reality since the 1960s, largely based on the Ziegler-Natta type catalyst system of titanium tetrachloride and ethylaluminum sesquichloride. acs.org This process is typically conducted in a continuous manner in stirred tank reactors. google.com After the reaction, the catalyst is deactivated, often through an aqueous caustic wash, before the product is purified by distillation. nih.gov

Technological advancements have focused on improving catalyst efficiency, selectivity, and process control. The use of novel titanium complex catalysts is reported to offer more controllable reaction processes compared to using titanium tetrachloride directly. google.com These newer systems aim for high catalyst efficiency, mild reaction conditions, and high selectivity for the target product, with some processes achieving over 95% selectivity for CDT. google.com The development of homogeneous catalysts has been favored over fixed-bed catalysts for large-scale production due to their superior space-time yields and high selectivities. google.com

Characterization and Identification of Byproducts in Trimerization Reactions

The cyclotrimerization of butadiene is not perfectly selective, leading to the formation of various byproducts. The most common byproducts are dimers of butadiene, such as 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH), as well as higher oligomers. nih.govacs.org The formation of these byproducts is dependent on the catalyst system and reaction conditions. For instance, nickel-based systems with phosphine ligands are specifically designed to produce COD. core.ac.uk

Recent detailed analysis of the byproducts from the industrial titanium-catalyzed process has revealed a complex mixture of compounds. acs.org Through a combination of chemical enrichment, high-resolution distillation, and advanced NMR techniques, eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon were identified, some of which had not been previously described. acs.orgacs.orgnih.gov These byproducts are thought to arise from the reduction of CDT, with the ethylaluminum sesquichloride co-catalyst acting as the likely reducing agent. acs.orgacs.org The identification of these byproducts provides a deeper understanding of the reaction mechanism. acs.orgnih.gov Additionally, polar byproducts can also be formed, particularly with certain titanium catalysts. google.com

| Byproduct | Chemical Formula | Formation Context |

| 1,5-Cyclooctadiene (COD) | C₈H₁₂ | Common byproduct in CDT synthesis, major product with specific nickel-ligand systems. nih.govacs.org |

| 4-Vinylcyclohexene (VCH) | C₈H₁₂ | Common byproduct in CDT synthesis. acs.org |

| Higher Butadiene Oligomers | (C₄H₆)n, n>3 | Formed in CDT synthesis, often incinerated. acs.org |

| Tricyclic Hydrocarbons | C₁₂H₂₀ | Identified as byproducts in industrial titanium-catalyzed process. acs.orgacs.org |

| Tetracyclic Hydrocarbons | C₁₂H₁₈ | Identified as a byproduct in industrial titanium-catalyzed process. acs.orgacs.org |

Chemical Transformations and Mechanistic Investigations of Cyclododeca 1,5,9 Triene

Isomerization Reactions of CDT Isomers

The double bonds in cyclododeca-1,5,9-triene (B165249) can undergo isomerization between cis and trans configurations, a process that can be induced by photochemical methods or transition metal catalysis. rsc.org This isomerization is a key feature of CDT chemistry, influencing its reactivity and the stereochemistry of its derivatives.

Photochemical Isomerization Processes

Photochemical methods have been shown to induce cis-trans isomerization of CDT isomers. Under the influence of light, CDT can undergo double bond isomerization. rsc.org For instance, the photochemical reaction of cis,trans,trans-1,5,9-cyclododecatriene with iron pentacarbonyl not only leads to the formation of iron carbonyl complexes but also results in the isomerization of the excess ligand to all-trans-1,5,9-cyclododecatriene to an extent of 65%. This process highlights the ability of light to promote changes in the geometric configuration of the double bonds within the CDT ring. Furthermore, photo-sensitized isomerization of cis,trans,trans-1,5,9-cyclododecatriene has been reported. clockss.org In some photochemical reactions, alongside isomerization, minor byproducts such as 1,2,4-trivinylcyclohexane (B37108) can be formed. rsc.org

Transition Metal-Catalyzed Isomerization Mechanisms

Transition metal catalysts are effective in promoting the isomerization of CDT isomers. rsc.org Catalysts based on titanium, chromium, or nickel are used in the synthesis of different CDT isomers from butadiene, indicating their role in controlling the stereochemistry of the final product. researchgate.net For example, titanium catalysts predominantly yield the cis,trans,trans-isomer, while nickel and chromium catalysts favor the formation of the all-trans isomer. wikipedia.org

The mechanism of transition metal-catalyzed isomerization often involves the formation of π-complexes between the metal and the double bonds of the CDT molecule. wikipedia.org The interaction with the metal center facilitates the rotation around the carbon-carbon double bond, leading to a change in its configuration. The specific outcome of the isomerization can be influenced by the nature of the transition metal, the ligands attached to it, and the reaction conditions. For example, nickel(0) catalysts in the absence of phosphine (B1218219) ligands tend to produce this compound derivatives.

Stereo- and Regioselective Considerations in Double Bond Isomerization

The isomerization of CDT is subject to stereo- and regioselective controls. The relative stability of the different isomers plays a significant role. For instance, the (1E,5Z,9Z)-isomer of cyclododecatriene is noted to be more stable than its cis counterpart, a property that can be exploited in subsequent reactions like ozonolysis.

In transition metal-catalyzed reactions, the choice of catalyst and reaction conditions can dictate the stereochemical outcome. The presence of different ligands, solvent polarity, and temperature are critical factors that can favor the formation of either cis or trans configurations at the double bonds. The ability to selectively isomerize specific double bonds within the CDT ring is crucial for the synthesis of targeted stereoisomers and their subsequent use in various applications.

Oxidation Reactions

The double bonds in this compound are susceptible to oxidation, leading to a variety of functionalized products. Ozonolysis and epoxidation are two significant oxidation reactions that have been extensively studied.

Selective Ozonolysis for Polyene and Functionalized Alcohol Synthesis

Ozonolysis of this compound is a valuable method for the synthesis of linear polyenes and functionalized alcohols. pharmainfo.in This reaction involves the cleavage of the double bonds by ozone, followed by a work-up procedure to yield the desired products.

The ozonolysis of (1E,5Z,9Z)-cyclododeca-1,5,9-triene with a controlled amount of ozone in a mixture of methanol (B129727) and dichloromethane (B109758) at low temperatures leads to the formation of alcohols containing two isolated cis double bonds. pharmainfo.in The proposed mechanism involves the initial electrophilic addition of ozone to a carbon-carbon double bond to form a molozonide intermediate, which then fragments to a carbonyl and a carbonyl oxide molecule. pharmainfo.in This method has been successfully applied to produce useful intermediates for the synthesis of polyunsaturated pheromones. pharmainfo.in

A typical procedure involves reacting 12.3 mmol of the triene dissolved in a 50% dichloromethane/methanol mixture at a temperature range of -62 °C to -48 °C with 0.6 equivalents of ozone. pharmainfo.in After the reaction, nitrogen is passed through the mixture to remove excess ozone. pharmainfo.in

Epoxidation Chemistry of CDT Olefins

The epoxidation of this compound involves the conversion of one or more of its double bonds into oxirane rings. This reaction is of significant interest as the resulting product, 1,2-epoxy-5,9-cyclododecadiene (ECDD), is a valuable additive for increasing the crosslinking of polymers. d-nb.info

Various catalytic systems have been developed for the epoxidation of CDT. One approach utilizes hydrogen peroxide as the oxidant in the presence of a Ti-MCM-41 catalyst. mdpi.com In this system, the highest selectivity to ECDD (approximately 100 mol%) was achieved at a CDT conversion of 13 mol%. mdpi.com The optimal conditions for this high selectivity were found to be a catalyst content of 5 wt%, a CDT:H₂O₂ molar ratio of 2, isopropyl alcohol as the solvent (80 wt%), a temperature of 80 °C, and a reaction time of 240 minutes. mdpi.com The highest conversion of CDT (37 mol%) was obtained with a CDT:H₂O₂ molar ratio of 0.5 under similar conditions, albeit with a lower ECDD selectivity of 56 mol%. mdpi.com

Another effective method for CDT epoxidation is through phase-transfer catalysis (PTC) using hydrogen peroxide. d-nb.info High yields of ECDD (54.9 mol%) at a CDT conversion of 72.3 mol% were obtained at 50 °C with a catalyst content of 0.45 mol% relative to CDT, a H₂O₂:CDT molar ratio of 1.5:1, toluene (B28343) as the solvent, and a reaction time of 30 minutes. d-nb.info The temperature has a dominant effect on the CDT epoxidation process, with conversion increasing significantly with rising temperature. d-nb.info

| Catalyst System | Oxidant | Solvent | Temperature (°C) | CDT:Oxidant Molar Ratio | CDT Conversion (mol%) | ECDD Selectivity (mol%) |

| Ti-MCM-41 | H₂O₂ | Isopropyl Alcohol | 80 | 2:1 | 13 | ~100 |

| Ti-MCM-41 | H₂O₂ | Isopropyl Alcohol | 80 | 0.5:1 | 37 | 56 |

| Phase-Transfer Catalyst | H₂O₂ | Toluene | 50 | 1:1.5 | 72.3 | 54.9 |

Oxidative Cleavage and Derivatization Pathways (e.g., N₂O)

The oxidation of this compound is a critical step in the synthesis of valuable chemical intermediates. A notable industrial process involves the oxidation of CDT with nitrous oxide (N₂O) to produce cyclododeca-4,8-dien-1-one. acs.orggoogle.com This reaction is typically performed at elevated temperatures, ranging from 140 to 350°C, and pressures between 40 and 325 bar. google.com The process is often run continuously, with residence times of up to 20 hours, to achieve partial conversion of the CDT. acs.orggoogle.com The resulting product is a mixture of isomers, primarily cis,trans- and trans,cis-cyclododeca-4,8-dienone. google.com

This method represents a more direct route to cyclododecanone (B146445) precursors compared to older methods that involved epoxidation followed by isomerization. acs.orgacs.org The selectivity for the desired ketone product is generally high, often exceeding 90%. google.com The unreacted CDT and byproducts are typically separated by distillation and recycled. acs.org

Other oxidative pathways for CDT derivatives have also been explored. For instance, the epoxidation of 1,5,9-trimethylthis compound (B1617493) with peracetic acid yields 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com

Reduction and Hydrogenation Reactions

The reduction of the double bonds in this compound is a fundamental transformation that leads to the production of cyclododecene (B75492), a key intermediate for laurolactam (B145868) and subsequently Nylon-12, and the fully saturated cyclododecane (B45066).

The partial hydrogenation of this compound (CDT) to cyclododecadiene (CDD) and subsequently to cyclododecene (CDE) requires careful control of reaction conditions and catalyst selection to achieve high selectivity.

Ruthenium complexes, such as (Ph₃P)₂(CO)₂RuCl₂, have proven effective for the selective homogeneous hydrogenation of CDT to CDE, with yields as high as 98.5%. acs.org This process is typically carried out at temperatures between 125 and 160°C and hydrogen pressures of 100-200 psig. acs.org The presence of a Lewis base is also beneficial. acs.org The reaction is first-order in both the olefin and the catalyst. acs.org

Palladium catalysts supported on alumina (B75360) (Pd/Al₂O₃) are used for the liquid-phase hydrogenation of CDT. researchgate.net The selectivity towards CDE is influenced by hydrogen pressure and the rate of hydrogenation. lookchem.com Another approach to enhance selectivity for cyclododecadiene involves using a polyol, like 2,3-butanediol, in the presence of a Raney nickel catalyst. google.com This method is believed to work through the preferential adsorption of the polyol onto the catalyst surface, which hinders the further hydrogenation of the diene to the monoene. google.com

| Catalyst System | Product(s) | Yield/Selectivity | Reference(s) |

| (Ph₃P)₂(CO)₂RuCl₂ | Cyclododecene (CDE) | 98.5% yield of CDE | acs.org |

| Pd/Al₂O₃ | Cyclododecene (CDE) | High yields, dependent on H₂ pressure | researchgate.netlookchem.com |

| Raney Nickel / 2,3-butanediol | Cyclododecadiene (CDD) | Increased yield of CDD by 30-45% | google.com |

The complete hydrogenation of this compound to cyclododecane is a standard industrial process, often serving as the initial step in the multi-stage synthesis of cyclododecanone. acs.orgacs.org This transformation is typically achieved using catalysts under hydrogen pressure.

A variety of catalysts can be employed for this purpose. For instance, (1Z,5E,9E)-cyclododeca-1,5,9-triene can be reduced to cyclododecane in high yield (>99%) using a reduced graphene oxide-supported nickel-palladium (rGO-Ni₃₀Pd₇₀) catalyst. rsc.org Nickel nanoparticles supported on NaX zeolite have also demonstrated high activity, achieving nearly 100% yield of cyclododecane at temperatures up to 160°C. colab.ws The traditional process often utilizes a copper-chromium catalyst at high pressure (30 MPa) and a temperature of 160°C to hydrogenate a mixture containing cyclododecanol (B158456) and cyclododecanone precursors. wikipedia.org

| Catalyst System | Product | Yield | Reference(s) |

| rGO-Ni₃₀Pd₇₀ | Cyclododecane | >99% | rsc.org |

| Nickel nanoparticles on NaX zeolite | Cyclododecane | ~100% | colab.ws |

| Copper-chromium catalyst | Cyclododecanol | Not specified | wikipedia.org |

| Classical three-step process catalyst | Cyclododecane | Not specified | acs.orgacs.org |

Selective Hydrogenation to Cyclododecadienes and Cyclododecene

Electrophilic and Radical Addition Reactions

The double bonds in this compound are susceptible to attack by electrophiles and radicals, leading to a variety of addition products.

The bromination of cis,trans,trans-1,5,9-cyclododecatriene has been studied extensively, leading to the isolation and characterization of various direct addition products. rsc.org The reaction of bromine with CDT results in the formation of hexabromocyclododecane (HBCD), a widely used flame retardant. researchgate.netnih.gov This process yields a mixture of diastereomers. nih.gov The structures of these products have been determined using techniques such as NMR spectroscopy and X-ray crystallography. rsc.orgresearchgate.net

Besides bromination, other halogens like chlorine can be added to the double bonds of this compound under controlled conditions to form halogenated derivatives. The reactivity of CDT's double bonds also allows for other addition reactions, making it a versatile intermediate in organic synthesis. ontosight.ai

Bromination Chemistry of CDT and its Derivatives

Transition Metal Complexation and Coordination Chemistry

This compound (CDT) isomers are important ligands in organometallic chemistry, readily forming complexes with various transition metals. These complexes are not only of academic interest but also serve as crucial intermediates and catalysts in numerous organic transformations.

Formation and Stability of Metal-CDT Complexes (e.g., Ru, Cu, Ni)

The formation of metal-CDT complexes typically involves the displacement of other ligands from the metal's coordination sphere by the olefinic double bonds of the CDT ring. The stability of these complexes is influenced by several factors, including the specific metal, its oxidation state, the isomeric form of CDT, and the presence of other supporting ligands.

Ruthenium (Ru)-CDT Complexes: Ruthenium forms a variety of complexes with CDT. The stability of these complexes can be influenced by the surrounding ligands and the pH of the medium. For instance, some ruthenium complexes exhibit greater stability in acidic conditions compared to physiological pH. frontiersin.org Hydrolysis can lead to the liberation of ligands and the formation of less stable polynuclear ruthenium species. frontiersin.org The formation of ruthenium carboxylate complexes from precursors like [RuCl2(PPh3)3] has been shown to be efficient, with the stability of the resulting complex being related to the basicity of the carboxylate anion. mdpi.com While specific studies on the direct synthesis and stability constants of Ru-CDT complexes are not extensively detailed in the provided results, the general principles of ruthenium coordination chemistry suggest that the strength of the Ru-olefin bond would be a key determinant of stability.

Nickel (Ni)-CDT Complexes: Nickel(0) complexes of CDT are particularly well-studied and widely used in synthesis. wikipedia.org The all-trans isomer of CDT, in particular, forms a stable 16-electron complex with nickel(0), Ni(t-CDT). wikipedia.orgacs.org This complex is prepared by the reduction of a nickel(II) salt in the presence of the triene. wikipedia.org While Ni(t-CDT) is a useful starting material, it is known to be air- and temperature-sensitive. nih.govresearchgate.net The stability of Ni(0)-olefin complexes can be enhanced by using different olefin ligands. nih.govsemanticscholar.org For instance, certain stilbene-based ligands can form air-stable Ni(0) complexes that serve as alternatives to the more sensitive Ni(COD)2 and Ni(CDT). wikipedia.orgacs.org

Table 1: Overview of Selected Metal-CDT Complex Properties

| Metal | Typical Oxidation State | Isomer Preference | Stability Characteristics | Key Applications |

| Ruthenium (Ru) | Ru(II), Ru(III) | Not specified | Stability is pH-dependent and influenced by other ligands. frontiersin.org | Catalysis, potential anticancer agents. mdpi.comnih.gov |

| Copper (Cu) | Cu(I), Cu(II) | Not specified | Ligand environment is critical for stability. nih.govrsc.org | Catalysis, materials science. researchgate.netwikipedia.org |

| Nickel (Ni) | Ni(0) | all-trans | Ni(t-CDT) is a 16-electron complex, but is air and temperature sensitive. wikipedia.orgnih.gov | Catalyst precursor in organic synthesis. thieme-connect.deacs.org |

Ligand Properties of CDT and its Isomers in Organometallic Systems

The double bonds of CDT act as σ-donors and π-acceptors, allowing it to coordinate to transition metals. The different isomers of CDT present distinct coordination geometries, which can influence the properties and reactivity of the resulting organometallic complexes.

CDT is considered a "naked-nickel" ligand, meaning the CDT ligand in complexes like Ni(t-CDT) can be easily displaced by other olefins, such as ethylene (B1197577) or cyclooctadiene (COD). wikipedia.orgacs.org This lability is a key feature that makes Ni-CDT complexes valuable catalyst precursors. The three double bonds of the all-trans-CDT ligand arrange in a propeller-like fashion around the nickel atom, resulting in a chiral structure. wikipedia.org

The ligand properties of CDT are crucial in various catalytic reactions. For example, in nickel-catalyzed reactions, the spectator ligands play a significant role in determining the outcome of processes like oxidative cyclization. thieme-connect.de The lability of the CDT ligand allows for the in-situ formation of the catalytically active species. While CDT itself can be a good ligand, in some reactions, such as low-temperature Kumada cross-couplings, a tethered ligand environment around the metal center may not be beneficial, and other olefin ligands like norbornene can lead to higher yields. acs.org

The various isomers of CDT can exhibit different reactivity and lead to the formation of different products. ontosight.ai The specific geometry of the double bonds in isomers like (1E,5Z,9Z)-cyclododeca-1,5,9-triene influences their chemical properties and potential applications in materials science and pharmaceutical research. ontosight.ai

Pericyclic and Cycloaddition Reactions Involving CDT

This compound can participate in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. These include cycloaddition and electrocyclic reactions.

Cycloaddition Reactions: CDT can undergo cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. The double bonds within the CDT ring can act as either the diene or dienophile component in Diels-Alder-type reactions, although specific examples involving CDT as a primary substrate are not extensively detailed in the provided search results. More generally, cycloaddition reactions have been modeled using quantum chemical approximations. rsc.org The reactivity of double bonds in cycloaddition reactions is sensitive to their environment. For instance, in the oxidation of CDT with N2O, the trans double bonds are more reactive than the cis double bond. acs.orgacs.org The addition of dihalocarbenes to cis,trans,trans-cyclododeca-1,5,9-triene has been shown to be stereoselective, with the carbene preferentially attacking one of the trans double bonds first. cdnsciencepub.com

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product. The reverse, ring-opening reaction is also an electrocyclic process. While the provided results mention electrocyclic reactions in the context of other cyclic systems, msu.edu specific examples of CDT undergoing such transformations are not explicitly described.

Catalytic Roles and Applications Derived from Cyclododeca 1,5,9 Triene

Utilization of CDT in Pre-Catalyst and Ligand Design for Homogeneous Catalysis

In the field of homogeneous catalysis, where the catalyst and reactants are in the same phase, cyclododeca-1,5,9-triene (B165249) is significantly employed as a ligand in the creation of pre-catalysts. A pre-catalyst is a stable, well-defined complex that transforms into the catalytically active species under reaction conditions. The efficacy of CDT in this role is largely due to its nature as a labile ligand, meaning it can be easily detached or replaced.

A quintessential example is (cdt)Ni(0), a highly reactive nickel(0) pre-catalyst that is soluble in various organic solvents. researchgate.net The CDT ligand in this complex can be readily displaced by other molecules, such as olefins or alkynes, initiating the catalytic cycle. researchgate.netacs.org This characteristic has led to the term "naked nickel" to describe complexes like Ni(t-CDT) (where t-CDT is all-trans-cyclododeca-1,5,9-triene), highlighting the high reactivity and availability of the nickel center once the CDT ligand is displaced. acs.org This lability is instrumental for its application in various catalytic reactions, including hydrogenation and cross-coupling. ontosight.ai

The synthesis of CDT derivatives itself is often catalyzed by transition metal complexes. For instance, nickel(0) catalysts that lack phosphine (B1218219) ligands are used to produce derivatives of this compound. While the primary use of CDT in catalysis is as a displaceable ligand, the 12-membered carbon ring can also serve as a structural backbone for more complex ligand designs, though this application is less common.

Interactive Data Table: Research Findings on CDT in Pre-Catalyst and Ligand Design

| Pre-Catalyst/Ligand System | Metal Center | Application | Key Feature |

| (cdt)Ni(0) | Nickel(0) | Olefin cyclooligomerization, alkyne cyclotrimerization | Highly reactive and soluble source of Ni(0); CDT is a labile ligand. researchgate.netacs.org |

| Ni(t-CDT) | Nickel(0) | Source of "naked nickel" for catalysis | Facile displacement of the t-CDT ligand by butadiene and other olefins. acs.org |

| CDT as a ligand | Transition Metals | Hydrogenation, cross-coupling | Facilitates various catalytic reactions through ligand substitution. ontosight.ai |

Downstream Catalytic Transformations of CDT Derivatives in Industrial Processes

Industrially, CDT is a crucial building block, primarily for the synthesis of polymers. The catalytic conversion of CDT and its derivatives underpins several large-scale manufacturing processes.

The most significant industrial application of CDT is in the production of Nylon-12 , a high-performance polyamide valued for its mechanical properties and chemical resistance. wikipedia.org The synthesis involves a multi-step catalytic pathway. Typically, CDT is first hydrogenated to cyclododecane (B45066). This saturated ring is then oxidized, often using air in the presence of a boric acid catalyst, to a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). google.comresearchgate.net From this point, there are two main routes to the Nylon-12 monomer:

The mixture of cyclododecanol and cyclododecanone is oxidized with nitric acid to yield dodecanedioic acid .

The cyclododecanone is separated and converted to cyclododecanone oxime . This oxime then undergoes a Beckmann rearrangement to form laurolactam (B145868) , the direct monomer for Nylon-12. wikipedia.orgresearchgate.net

An alternative process developed to improve yield involves the monoepoxidation of CDT, followed by hydrogenation of the remaining double bonds and subsequent isomerization of the resulting saturated epoxide to cyclododecanone. acs.org

Another notable, albeit diminishing, use of CDT is in the manufacture of the flame retardant hexabromocyclododecane (HBCDD) , which is produced by the bromination of CDT. wikipedia.orgresearchgate.net Due to environmental persistence and bioaccumulation concerns, the production and use of HBCDD are being phased out globally.

Beyond these major applications, CDT derivatives are used in the synthesis of specialty polymers. For example, 9-phenylcyclododeca-1,5-diene, which can be prepared from a CDT derivative, undergoes polymerization with a tungsten-based catalyst to form a terpolymer of styrene, ethylene (B1197577), and butadiene. researchgate.net

Interactive Data Table: Industrial Processes Based on CDT Derivatives

| Product | Key Intermediate(s) from CDT | Major Catalytic Steps |

| Nylon-12 (via Dodecanedioic Acid) | Cyclododecane, Cyclododecanol, Cyclododecanone | Hydrogenation of CDT, Oxidation to alcohol/ketone mixture, Oxidation to dicarboxylic acid. wikipedia.orggoogle.comresearchgate.net |

| Nylon-12 (via Laurolactam) | Cyclododecanone, Cyclododecanone Oxime | Hydrogenation and oxidation of CDT to cyclododecanone, Oximation, Beckmann rearrangement. wikipedia.orgresearchgate.net |

| Hexabromocyclododecane (HBCDD) | This compound | Bromination. wikipedia.orgresearchgate.net |

| Poly(9-phenylcyclododeca-1,5-diene) | 9-Phenylcyclododeca-1,5-diene | Polymerization using a tungsten-based catalyst. researchgate.net |

Mechanistic Understanding of Catalyst Performance in CDT-Related Synthetic Pathways

The efficiency and selectivity of catalytic reactions involving CDT are governed by intricate reaction mechanisms. A deep understanding of these pathways is essential for optimizing catalyst performance and developing new, improved catalytic systems.

The synthesis of CDT itself, via the cyclotrimerization of butadiene, is a prime example of catalytic control. Ziegler-Natta catalysts, such as a combination of titanium tetrachloride and an organoaluminum compound, are commonly used. wikipedia.orgresearchgate.net The mechanism is believed to involve the coordination of butadiene molecules to the titanium center, forming a metallacyclic intermediate. The insertion of a third butadiene molecule followed by reductive elimination releases the 12-membered CDT ring. The specific ligands attached to the metal catalyst are crucial in dictating the stereochemistry of the resulting CDT isomers. For instance, titanium-based catalysts tend to produce the (Z,E,E)- or cis,trans,trans-isomer, which is the key starting material for laurolactam, while nickel and chromium catalysts favor the formation of the all-trans isomer. wikipedia.org

Catalysis is also employed to interconvert CDT isomers. Both photochemical methods and transition metal catalysts can promote the cis-trans isomerization of the double bonds within the CDT ring. rsc.org This allows for the selective production of a specific isomer required for a particular downstream application.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Monomer and Intermediate in Polymer Chemistry

Cyclododeca-1,5,9-triene (B165249) is a crucial monomer and intermediate in the field of polymer chemistry. Its significance stems from its role in producing high-performance polyamides and various specialty polymers that possess unique and desirable properties for a wide range of industrial uses. lookchem.comacs.org

As a monomer, this compound is utilized in the production of a variety of specialty polymers, resins, plastics, and elastomers. lookchem.comlookchem.com Its cyclic structure and the presence of three double bonds are key to creating materials with distinct properties. lookchem.com These polymers and resins find applications in manufacturing adhesives, coatings, and sealants. lookchem.com The trimethyl derivative of CDT, 1,5,9-trimethylthis compound (B1617493), is also used as an intermediate for specialty polymers and resins with unique industrial properties.

One of the most significant industrial applications of this compound is its role as the primary precursor for the synthesis of Laurolactam (B145868), the monomer for Polyamide-12 (PA-12), also known as Nylon-12. wikipedia.orgacs.org PA-12 is a high-performance engineering plastic valued for its excellent mechanical properties, chemical resistance, and low water absorption, making it essential for applications in the automotive industry, among others. acs.org

The multi-step synthesis of Laurolactam from CDT is a well-established industrial process:

Hydrogenation: The process begins with the hydrogenation of this compound to its saturated alkane counterpart, cyclododecane (B45066). wikipedia.orgwikipedia.org

Oxidation: Cyclododecane is then oxidized using air or oxygen, often in the presence of boric acid and transition metal salts like cobalt(II) acetate (B1210297), to produce a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). wikipedia.orgwikipedia.org

Dehydrogenation: This alcohol and ketone mixture is subsequently dehydrogenated over a copper contact catalyst to yield pure cyclododecanone. wikipedia.orgwikipedia.org

Oximation: The resulting cyclododecanone is reacted with hydroxylamine (B1172632) to form cyclododecanone oxime. wikipedia.orgwikipedia.org

Beckmann Rearrangement: In the final step, the oxime undergoes a Beckmann rearrangement in the presence of a strong acid, such as concentrated sulfuric acid, to yield the macrocyclic lactam, Laurolactam. wikipedia.orgwikipedia.org

Laurolactam is then polymerized through ring-opening polymerization to produce Polyamide-12. wikipedia.org A fire at a major CDT production facility in 2012 highlighted the critical dependence of the global PA-12 supply chain on this specific chemical intermediate. wikipedia.org

Table 1: Synthesis Pathway from this compound to Polyamide-12

| Step | Reactant(s) | Key Reagents/Catalysts | Product |

| 1 | This compound | Hydrogen (H₂), Raney Nickel or other hydrogenation catalysts wikipedia.orggoogle.com | Cyclododecane wikipedia.org |

| 2 | Cyclododecane | Air/Oxygen (O₂), Boric acid, Cobalt(II) acetate wikipedia.org | Cyclododecanol & Cyclododecanone mixture wikipedia.org |

| 3 | Cyclododecanol & Cyclododecanone | Copper or Copper-chromium catalyst wikipedia.org | Cyclododecanone wikipedia.org |

| 4 | Cyclododecanone | Hydroxylamine wikipedia.org | Cyclododecanone oxime wikipedia.org |

| 5 | Cyclododecanone oxime | Strong acid (e.g., Sulfuric acid) wikipedia.org | Laurolactam wikipedia.org |

| 6 | Laurolactam | Water (for pre-polymerization) wikipedia.org | Polyamide-12 (Nylon-12) wikipedia.orgwikipedia.org |

Synthesis of Specialty Polymers and Resins

Building Block for Complex Macrocyclic Architectures

The unique 12-carbon ring structure of this compound makes it an excellent starting material for the synthesis of complex macrocyclic compounds beyond polyamides. ontosight.aiacs.org It serves as a building block in the production of macrocyclic musks used in the fragrance industry, such as oxacyclohexadec-12-en-2-one and 3-methyl-cyclopentadec-5-en-1-one. acs.org Furthermore, its derivatives have been employed in constructing the core structures of potent antitumor agents, demonstrating its utility in the synthesis of medicinally relevant complex molecules. sigmaaldrich.com

Synthetic Intermediates for Dodecanedioic Acid and Related Dicarboxylic Acid Derivatives

This compound is the industrial feedstock for the production of dodecanedioic acid (DDDA), another commercially important chemical. wikipedia.orgwikipedia.orgnih.gov DDDA is a long-chain dicarboxylic acid used in the manufacture of polymers like Nylon 612, as well as in top-grade coatings, painting materials, corrosion inhibitors, plasticizers, lubricants, and surfactants. wikipedia.orgchemicalbook.comchemicalbook.com

The production process mirrors the initial steps for Laurolactam synthesis but diverges in the final oxidation step:

Hydrogenation: this compound is hydrogenated to cyclododecane. wikipedia.orgchemicalbook.com

Oxidation to Alcohol/Ketone: The cyclododecane is oxidized with air in the presence of boric acid to form a mixture of cyclododecanol and cyclododecanone. wikipedia.org

Oxidative Cleavage: This mixture is then treated with nitric acid, which oxidizes and cleaves the ring structure to form the linear 12-carbon dicarboxylic acid, dodecanedioic acid. wikipedia.orgwikipedia.org

Alternative production routes, such as the ozonolysis of cyclododecene (B75492) (derived from CDT), are also known. wikipedia.org

Table 2: Industrial Synthesis of Dodecanedioic Acid from this compound

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Final Product |

| 1 | This compound | Hydrogen (H₂) wikipedia.org | Cyclododecane wikipedia.org |

| 2 | Cyclododecane | Air (O₂), Boric Acid wikipedia.org | Cyclododecanol and Cyclododecanone mixture wikipedia.org |

| 3 | Cyclododecanol and Cyclododecanone mixture | Nitric Acid (HNO₃) wikipedia.orgwikipedia.org | Dodecanedioic Acid (DDDA) wikipedia.org |

Advanced Characterization Techniques and Computational Investigations of Cyclododeca 1,5,9 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies (¹H, ¹³C, 2D-INADEQUATE)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of cyclododeca-1,5,9-triene (B165249) and its derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of individual atoms within the molecule.

¹H and ¹³C NMR spectra have been instrumental in distinguishing between the different geometric isomers of CDT. researchgate.netresearchgate.net For instance, the four ZE isomers of this compound have been examined using ¹³C NMR spectroscopy. researchgate.net The stereochemistry at the double bonds can be determined by analyzing the vicinal ¹H-¹H coupling constants of the olefinic protons. researchgate.net In cases of symmetrically substituted C=C fragments where protons are chemically equivalent, these coupling constants can be extracted from the ¹³C NMR multiplets observed in ¹H continuous-wave decoupled spectra. researchgate.net

Advanced 2D NMR techniques, such as the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (2D-INADEQUATE), have proven to be exceptionally powerful in tracing the carbon-carbon connectivity within the CDT framework. acs.orgresearchgate.net This method is particularly useful for identifying the structures of complex byproducts formed during the industrial synthesis of CDT. acs.orgresearchgate.netacs.org Although highly informative, the INADEQUATE experiment is inherently insensitive due to the low natural abundance of the ¹³C isotope, requiring significant sample quantities and/or extended acquisition times. libretexts.org In one study, a combination of chemical enrichment, high-resolution distillation, and ¹³C-2D-INADEQUATE NMR was successfully used to identify eleven tricyclic C₁₂H₂₀ and one tetracyclic C₁₂H₁₈ hydrocarbon byproducts from the trimerization of butadiene. acs.orgacs.org

Furthermore, NMR studies of CDT metal complexes, such as those with copper, reveal dynamic processes in solution. illinois.edu The ¹H and ¹³C NMR spectra of (cis,trans,trans-C₁₂H₁₈)Cu(OTf) and (trans,trans,trans-C₁₂H₁₈)Cu(OTf) indicate that the two faces of the triene, which are distinct in the solid state, become equivalent in solution even at low temperatures (-70 °C). illinois.edu This suggests a rapid dynamic exchange process, likely involving the movement of the triflate ligand or a temporary dissociation of a double bond from the copper center. illinois.edu

Table 1: Selected NMR Data for this compound Isomers and Derivatives

| Compound/Isomer | Nucleus | Key Chemical Shifts (ppm) or Coupling Constants (Hz) | Remarks |

|---|---|---|---|

| cis,trans,trans-1,5,9-Cyclododecatriene (ctt-CDT) | ¹³C | Data used to determine solution conformations. rsc.org | Advanced NMR techniques were used. rsc.org |

| trans,trans,trans-1,5,9-Cyclododecatriene (ttt-CDT) | ¹H, ¹³C | Spectra available from various suppliers. chemicalbook.comchemicalbook.com | Standard reference spectra. |

| cis,cis,trans-1,5,9-Cyclododecatriene (cct-CDT) | ¹H, ¹³C | The two faces of the free triene are inequivalent. illinois.edu | Dynamic processes in its copper complex are not easily observed. illinois.edu |

| Tetracyclo[7.3.0.0²,⁷.0⁶,¹⁰]dodecane (byproduct) | ¹³C | Identified via 2D-INADEQUATE. acs.org | Calculated shifts showed excellent agreement with measured shifts. acs.org |

| Copper(I) complexes of CDT isomers | ¹H, ¹³C, ⁶³Cu | Dynamic exchange observed for ctt and ttt isomers. illinois.edu | ⁶³Cu NMR chemical shifts also reported. illinois.edu |

X-ray Crystallography for Solid-State Structure and Conformation Analysis of CDT and its Metal Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. This technique has been crucial for confirming the structures of CDT isomers, their derivatives, and their metal complexes, offering a static picture that complements the dynamic information obtained from NMR in solution. rsc.orgresearchgate.net

The single-crystal X-ray structures of copper(I) triflate complexes with cis,cis,trans-, cis,trans,trans-, and trans,trans,trans-cyclododecatriene have been determined. illinois.edu In all three complexes, the copper center adopts a distorted tetrahedral coordination geometry, binding to all three C=C double bonds of the triene and the triflate ligand. illinois.edu These structures provide precise bond lengths and angles, for instance, the Cu-C distances range from 2.190 to 2.217 Å and Cu-O distances from 2.096 to 2.135 Å. illinois.edu

X-ray analysis has also been essential in characterizing the products of reactions involving CDT. For example, the structures of various bromination products of cis,trans,trans-1,5,9-cyclododecatriene were unambiguously determined by X-ray crystallography, allowing for a comparison between solid-state and solution conformations. rsc.orgresearchgate.net Similarly, the crystal structure of a complex ruthenium cluster, nonacarbonyl(cyclododecatrienetriyl)hydrido-triangulo-triruthenium, revealed a novel bonding mode where the rearranged CDT ligand acts as a five-electron donor. rsc.org

Table 2: Crystallographic Data for Selected this compound Metal Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| (cis,cis,trans-C₁₂H₁₈)Cu(OTf) | - | - | Distorted tetrahedral Cu coordination. illinois.edu |

| (cis,trans,trans-C₁₂H₁₈)Cu(OTf) | - | - | All three double bonds coordinated to Cu. illinois.edu |

| (trans,trans,trans-C₁₂H₁₈)Cu(OTf) | - | - | Cu-C distances: 2.190-2.217 Å; Cu-O distances: 2.096-2.135 Å. illinois.edu |

| HRu₃(CO)₉(C₁₂H₁₅) | Monoclinic | P2₁/a | Isosceles triangle of Ru atoms; CDT ligand rearranged to a π-allyl system. rsc.org |

Chromatographic Methods (Gas Chromatography-Mass Spectrometry, Gas Chromatography-Infrared Spectroscopy, High-Performance Liquid Chromatography) for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound isomers and related compounds.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) or Infrared Spectroscopy (GC-IR), is a primary tool for analyzing the complex mixtures resulting from CDT synthesis. acs.orgacs.org A typical commercial sample of CDT contains primarily the cis,trans,trans isomer (~98.5%), with smaller amounts of the all-trans (~1%) and cis,cis,trans isomers (~0.3%). acs.org GC-MS is effective in identifying byproducts, as demonstrated in a study where it revealed that several components in a byproduct mixture were C₁₂H₂₀ isomers, formally reduction products of CDT. acs.org GC-IR provides complementary information, for example, by confirming the absence of C=C double bonds in certain saturated byproducts. acs.orgacs.org

High-Performance Liquid Chromatography (HPLC) is also utilized for the analysis of CDT, particularly for non-volatile derivatives or when alternative selectivity is required. A reverse-phase (RP) HPLC method has been described for the analysis of trans,trans,trans-1,5,9-cyclododecatriene (B7800021) using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method is scalable for preparative separations to isolate impurities. sielc.com

These chromatographic methods are essential for quality control in industrial processes and for the isolation of pure compounds for further structural and reactivity studies. acs.orgsielc.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of this compound at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for studying reaction mechanisms. numberanalytics.com DFT calculations have been employed to investigate the reaction of N₂O with the double bonds of this compound. acs.orgacs.org By optimizing the geometries of transition states using functionals like TPSS with appropriate basis sets (e.g., def2-TZVPP) and dispersion corrections, researchers can calculate activation energies. acs.org These calculations revealed that the trans double bond in cis,trans,trans-CDT is the most reactive towards N₂O. acs.org Such studies are crucial for understanding reaction selectivity and optimizing industrial processes. acs.orgacs.org

While less computationally demanding than DFT or ab initio methods, semi-empirical MO calculations are valuable for exploring the potential energy surfaces of large, flexible molecules like CDT. These methods have been used to study the conformational interconversion pathways of related cyclododeca-1,5,9-triyne, identifying energy-minimum conformations (chair and twist-boat) and the energy barriers between them. rsc.org Similar approaches can be applied to CDT to map out the complex conformational landscape.

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for accurate predictions of molecular properties. ethernet.edu.et These methods are particularly powerful when combined with experimental data. In the study of byproducts from CDT synthesis, ab initio calculations were used to compute the ¹³C NMR spectra of various possible C₁₂H₁₈ isomers. acs.orgacs.org By comparing the calculated spectra with the experimental data obtained from isolated fractions, the structure of a previously unknown tetracyclic C₁₂H₁₈ hydrocarbon, tetracyclo[7.3.0.0²,⁷.0⁶,¹⁰]dodecane, was confidently assigned. acs.org This integrated approach of experimental isolation and high-level computational analysis is a formidable strategy for structure elucidation of unknown compounds. acs.orgresearchgate.net

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Selective Catalytic Systems for CDT Synthesis and Functionalization

The synthesis of Cyclododeca-1,5,9-triene (B165249) is achieved through the cyclotrimerization of butadiene, a process heavily reliant on catalysts. wikipedia.orgnih.gov Titanium, nickel, and chromium-based catalysts are commonly used, with the choice of metal influencing the isomeric composition of the resulting CDT. wikipedia.orgnih.gov Future research is focused on developing new catalytic systems that offer higher selectivity and efficiency.

A key area of investigation is the use of novel nickel-based catalytic systems. For instance, a system comprising a commercially available nickel salt like NiBr₂·3H₂O and zinc as a reducing agent is being explored as a cost-effective and scalable alternative to traditional palladium or air-sensitive nickel catalysts. lancs.ac.uk The development of air-stable nickel precatalysts, such as those with 'propeller-like' staggered stilbene (B7821643) ligands, is another promising avenue to enhance practicality and industrial applicability. lancs.ac.uk

Furthermore, the functionalization of CDT is an active area of research. Phase-transfer catalysis is being investigated for reactions like the epoxidation of CDT to 1,2-epoxy-5,9-cyclododecadiene (ECDD), a valuable monomer. d-nb.info Research aims to optimize reaction conditions such as catalyst concentration, temperature, and solvent to maximize the yield of desired products. d-nb.info Additionally, the development of catalysts for specific transformations, such as the use of ruthenium-metalloenzymes for C-H functionalization, opens up new possibilities for creating complex CDT derivatives.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique 12-membered ring structure and three double bonds of this compound provide a platform for a wide range of chemical transformations. ontosight.ai While reactions like hydrogenation and oxidation are well-established, researchers are continuously exploring new reactivity patterns. acs.orgchemicalbook.com

One area of interest is the investigation of transannular reactions, where the spatial proximity of atoms across the ring leads to unique cyclization products. wikipedia.org For example, the iodotriflamidation of CDT can result in bicyclic structures. researchgate.net The photochemical isomerization of CDT has also been shown to yield 1,2,4-trivinylcyclohexane (B37108), demonstrating a different reaction pathway compared to metal-catalyzed isomerizations. rsc.org

The interaction of CDT with various metal complexes is another fertile ground for discovering new transformations. Reactions with dodecacarbonyltriruthenium, for instance, produce a variety of organometallic complexes with distinct structures and spectroscopic properties. rsc.org The study of such reactions not only expands the chemical repertoire of CDT but also provides insights into the fundamental principles of organometallic chemistry.

Sustainable and Green Chemistry Methodologies for CDT Production and Utilization

The chemical industry is increasingly focusing on sustainable and environmentally friendly processes. csct.ac.ukox.ac.uk For CDT, this translates to developing greener production methods and utilizing it in ways that align with the principles of a circular economy. csct.ac.ukyork.ac.uk

Future research in this area includes the exploration of flow chemistry for CDT synthesis and modification. csct.ac.uk This approach, which involves continuous processing in a reactor, can lead to higher yields, reduced waste, and improved energy efficiency compared to traditional batch processes. csct.ac.uk The use of non-thermal plasma (NTP) technology, which utilizes renewable electricity to drive chemical reactions, is another innovative strategy being investigated for more sustainable chemical synthesis. umich.edureschem-nottingham-cdt.ac.uk

In terms of utilization, efforts are being made to develop biodegradable materials derived from CDT. york.ac.uk This involves designing CDT-based polymers with controlled end-of-life options to mitigate plastic pollution. findaphd.com Furthermore, the development of catalytic systems based on earth-abundant metals is a key strategy to move away from reliance on precious metals and reduce the environmental impact of chemical processes. suschem-nottingham-cdt.ac.uk

Advanced Material Development Based on Tailored CDT Derivatives

The versatility of this compound makes it an excellent building block for the development of advanced materials with tailored properties. ontosight.ai By modifying the CDT backbone with various functional groups, researchers can create polymers and other materials for a wide range of applications.

One significant application is in the synthesis of polymers. The epoxidation of CDT yields 1,2-epoxy-5,9-cyclododecadiene (ECDD), which can be used as a crosslinking agent in polymers for applications such as lithium-ion batteries, capacitors, and anti-static coatings. d-nb.info The polymerization of CDT derivatives can also lead to materials like poly(9-phenylcyclododeca-1,5-diene), a terpolymer of styrene, ethylene (B1197577), and butadiene. researchgate.net

Furthermore, CDT derivatives are being explored for their potential in smart materials. For example, thermo- and pH-responsive starch derivatives incorporating 2-chloro-4,6-diglycino- csct.ac.ukukri.org-triazine (CDT) groups have been synthesized for potential use in smart windows. researchgate.net The development of novel metal-organic frameworks (MOFs) and their derivatives using CDT-related linkers is another emerging area with potential applications in catalysis and drug delivery. rsc.org

Predictive Computational Chemistry in Designing New CDT-Based Molecules and Reactions

Computational chemistry is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. syntechcdt.com In the context of this compound, computational methods are being used to design new derivatives and understand their reactivity.

Researchers are employing computational models to predict the properties of micelles for use as nanoreactors in catalysis, which can be applied to reactions involving CDT. suschem-nottingham-cdt.ac.uk Machine learning techniques are also being applied to materials modeling to derive force fields from ab initio data, which can help in the design of new CDT-based materials. syntechcdt.com

Furthermore, computational studies can provide insights into reaction mechanisms. For example, the activation energies for the reaction of nitrous oxide with the different double bonds of CDT have been computed to understand the selectivity of the oxidation process. acs.org This predictive capability allows for the rational design of new catalysts and reaction conditions to achieve desired chemical transformations of CDT, accelerating the discovery of new molecules and materials.

Q & A

Q. What are the common synthetic routes for Cyclododeca-1,5,9-triene (CDDT), and how do reaction conditions influence yield?

CDDT is primarily synthesized via nickel(0)-catalyzed cyclotrimerization of 1,3-butadiene. The absence of phosphine ligands is critical, as their presence diverts the reaction to form cycloocta-1,5-diene instead . Key parameters include temperature (80–120°C), solvent polarity, and catalyst-to-substrate ratios. Optimized conditions yield CDDT with >80% purity, confirmed by GC-MS and NMR .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Higher temps favor trimerization |

| Catalyst (Ni(0)) | 0.5–1 mol% | Excess catalyst reduces selectivity |

| Solvent | Non-polar (e.g., hexane) | Polar solvents hinder cyclization |

Q. How is CDDT detected and quantified in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the standard method, leveraging CDDT’s volatility (bp 240°C) and low water solubility (0.39 mg/L at 25°C). Solid-phase microextraction (SPME) is used for pre-concentration in aqueous matrices, with a detection limit of 0.01 µg/L . Internal standards like deuterated analogs improve accuracy in complex matrices.

Q. What are the known toxicological profiles of CDDT, and how are dermal exposure risks assessed?

CDDT exhibits moderate dermal toxicity (LD₅₀ > 2000 mg/kg in rodents). Standard protocols involve in vitro assays (e.g., 3D skin models) to measure irritation potential and in vivo patch tests for sensitization. Studies indicate prolonged exposure at 500 ppm causes mild erythema in murine models .

Q. What are the primary applications of CDDT in materials science?

CDDT serves as a precursor for conductive polymers and n-doped metal-organic frameworks. For example, nickel complexes of CDDT derivatives show electrical conductivity (~2×10⁻³ S/cm) due to planar aromatic structures enabling electron delocalization .

Advanced Research Questions

Q. How can stereochemical control be achieved during CDDT synthesis to isolate specific isomers?

The stereoselective addition of dihalocarbenes to CDDT (e.g., dibromocarbene) produces cis,trans,trans-1,5,9-cyclododecatriene derivatives. Reaction stereochemistry is governed by orbital symmetry and transition-state stabilization, with dichlorocarbene favoring trans-addition pathways . Computational modeling (DFT) predicts regioselectivity, validated by X-ray crystallography .

Q. What methodological challenges arise in resolving contradictions in CDDT’s environmental persistence data?

Discrepancies in half-life estimates (e.g., 30–150 days in soil) stem from variable logP (5.52) and microbial degradation rates. Advanced approaches include:

Q. How do ligand effects in catalytic systems alter CDDT’s reactivity in oligomerization?

Phosphine ligands inhibit CDDT formation by stabilizing nickel intermediates that favor dimerization (e.g., cycloocta-1,5-diene). Ligand-free systems or weak-field ligands (e.g., ethers) promote trimerization. Kinetic studies reveal a ligand-to-nickel ratio >1 shifts the pathway to vinylcyclohexene .

Q. What computational methods predict CDDT’s physicochemical properties, and how reliable are they?

Molecular dynamics (MD) simulations and COSMO-RS models estimate properties like vapor pressure (0.0602 mmHg at 25°C) and solubility. Density functional theory (DFT) predicts logP within 5% error of experimental values (5.52) .

Methodological Guidance

- For synthesis : Prioritize ligand-free Ni(0) catalysts in non-polar solvents for high CDDT yields .

- For environmental analysis : Combine SPME with GC-MS and isotope dilution to mitigate matrix effects .

- For toxicity studies : Use 3D skin models and longitudinal exposure designs to assess chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.